molecular formula C16H16N2O3 B5867426 3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide CAS No. 349085-60-5

3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide

Cat. No. B5867426
CAS RN: 349085-60-5
M. Wt: 284.31 g/mol
InChI Key: UIBJHUKHAQHIAF-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and has been synthesized through various methods. The purpose of

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins in the body. For example, it has been shown to inhibit the growth of cancer cells by blocking the activity of the enzyme topoisomerase II. It has also been suggested that this compound may work by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide has various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of various bacteria and fungi. In addition, this compound has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide in lab experiments is its potential to be used as a selective inhibitor of certain enzymes or proteins. This can help researchers to better understand the role of these molecules in various biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and may cause cell death.

Future Directions

There are several future directions for research on 3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide. One area of interest is the development of new synthetic methods for this compound. This can help to improve the efficiency and yield of the synthesis process. Another area of interest is the development of new applications for this compound, particularly in medicine and agriculture. Finally, further studies are needed to fully understand the mechanism of action of 3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide and to determine its potential toxicity in various biological systems.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide has been carried out through various methods. One of the most commonly used methods involves the reaction of 3,4-dimethylaniline with 2-methyl-3-nitrobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with benzoyl chloride to obtain the desired compound. Other methods include the use of palladium-catalyzed coupling reactions and Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anticancer and antimicrobial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been tested for its ability to control plant pathogens and pests. In materials science, it has been studied for its potential use in the development of organic semiconductors and optoelectronic devices.

properties

IUPAC Name

3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-7-8-13(9-11(10)2)16(19)17-14-5-4-6-15(12(14)3)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBJHUKHAQHIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001239131
Record name 3,4-Dimethyl-N-(2-methyl-3-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

349085-60-5
Record name 3,4-Dimethyl-N-(2-methyl-3-nitrophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349085-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethyl-N-(2-methyl-3-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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